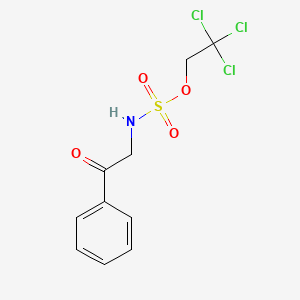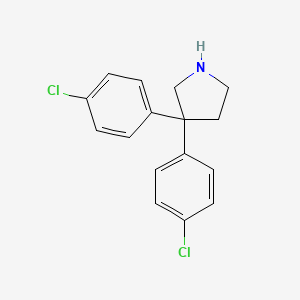![molecular formula C20H23N3O B14204566 3-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}benzonitrile CAS No. 918482-05-0](/img/structure/B14204566.png)
3-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}benzonitrile is a chemical compound that features a piperazine ring substituted with a phenoxyethyl group and a benzonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}benzonitrile typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a phenoxyethyl group. This can be achieved through a nucleophilic substitution reaction where phenoxyethyl chloride reacts with piperazine in the presence of a base such as potassium carbonate.
Introduction of the Benzonitrile Group: The resulting phenoxyethylpiperazine is then reacted with a benzonitrile derivative. This step often involves a Mannich reaction, where formaldehyde and a secondary amine (in this case, the phenoxyethylpiperazine) react with a benzonitrile compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The phenoxyethyl group can be oxidized to form phenoxyacetic acid derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The piperazine ring can undergo further substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
3-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It serves as a ligand in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.
作用機序
The mechanism of action of 3-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets, such as neurotransmitter receptors. The phenoxyethyl group can mimic the structure of endogenous ligands, allowing the compound to bind to receptors and modulate their activity. This interaction can influence various signaling pathways, leading to changes in cellular function.
類似化合物との比較
Similar Compounds
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also features a piperazine ring and is used in medicinal chemistry for its antibacterial activity.
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound is used as an antipsychotic drug and features a piperazine ring similar to 3-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}benzonitrile.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the phenoxyethyl group allows for specific interactions with neurotransmitter receptors, making it a valuable compound in the development of drugs targeting the central nervous system.
特性
CAS番号 |
918482-05-0 |
|---|---|
分子式 |
C20H23N3O |
分子量 |
321.4 g/mol |
IUPAC名 |
3-[[4-(2-phenoxyethyl)piperazin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C20H23N3O/c21-16-18-5-4-6-19(15-18)17-23-11-9-22(10-12-23)13-14-24-20-7-2-1-3-8-20/h1-8,15H,9-14,17H2 |
InChIキー |
URGLMOGYFLLMCV-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCOC2=CC=CC=C2)CC3=CC(=CC=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propanamide, 2-methyl-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]-](/img/structure/B14204485.png)
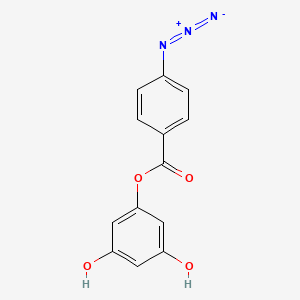
![N-(4-{[2-(4-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14204498.png)
![Benzenemethanamine, N-[2-(phenylseleno)hexylidene]-](/img/structure/B14204509.png)

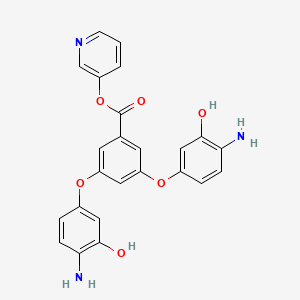
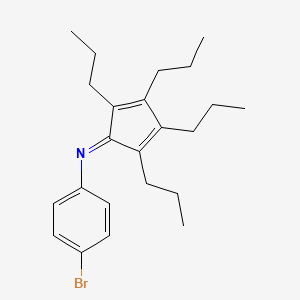
![3-(6-Aminopyridin-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14204525.png)
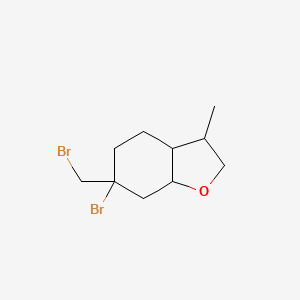

![Dimethyl(phenyl)[2-(phenylsulfanyl)ethyl]silane](/img/structure/B14204540.png)
